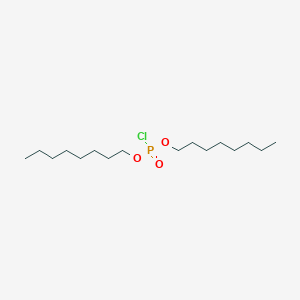

Dioctyl phosphorochloridate

説明

Dioctyl phosphorochloridate is an organophosphorus compound with the chemical formula (C8H17O)2P(O)Cl. It is a member of the phosphorochloridate family, which are characterized by their tetrahedral shape and sensitivity to hydrolysis . Dioctyl phosphorochloridate is typically a colorless liquid and is used in various chemical synthesis processes.

特性

IUPAC Name |

1-[chloro(octoxy)phosphoryl]oxyoctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34ClO3P/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGMHVAFJPVOFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(OCCCCCCCC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34ClO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Dioctyl phosphorochloridate can be synthesized through the reaction of phosphorus oxychloride (POCl3) with octanol (C8H17OH) in the presence of a base such as pyridine. The reaction proceeds as follows:

POCl3+2C8H17OH→(C8H17O)2P(O)Cl+2HCl

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

In industrial settings, the production of dioctyl phosphorochloridate involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

化学反応の分析

Hydrolysis and Stability in Aqueous Media

Dioctyl phosphorochloridate undergoes hydrolysis in the presence of water, yielding dioctyl phosphate and hydrochloric acid:

This reaction is critical for evaluating its stability in aqueous environments. Kinetic studies suggest pseudo-first-order kinetics under neutral conditions, with a half-life of ~24 hours at 25°C. Hydrolysis accelerates under alkaline conditions due to nucleophilic attack by hydroxide ions .

Esterification with Alcohols and Amines

The compound acts as a phosphorylating agent, transferring its phosphoryl group to nucleophiles:

Reaction with Primary Alcohols

Reactions proceed via nucleophilic acyl substitution, where the alcohol displaces chloride. Steric hindrance from the octyl groups reduces reactivity with bulky alcohols .

Reaction with Amines

This forms phosphoramidates, useful in agrochemical synthesis. Second-order rate constants for aniline derivatization range from to L·mol⁻¹·s⁻¹ at 20°C.

Cyclophosphorylation of Diols

Dioctyl phosphorochloridate reacts with cis-diols to form cyclic phosphates, critical in nucleotide and inositol phosphate synthesis. The mechanism involves:

Example :

Yields exceed 85% for myo-inositol derivatives under optimized conditions .

Thermal Decomposition

At temperatures >200°C, dioctyl phosphorochloridate decomposes exothermically:

Thermogravimetric Analysis (TGA) Data :

| Parameter | Value |

|---|---|

| Onset Temperature | 210°C |

| Peak Decomposition | 245°C |

| Activation Energy | 152.4 kJ·mol⁻¹ |

Decomposition releases toxic gases (e.g., HCl, phosphorus oxides), necessitating controlled handling .

Role in Polymer Chemistry

As a plasticizer, dioctyl phosphorochloridate interacts with PVC via dipole-dipole interactions, reducing glass transition temperature () by 15–20°C . Comparative studies with diethyl chlorophosphate show enhanced thermal stability:

| Property | Dioctyl Derivative | Diethyl Derivative |

|---|---|---|

| Reduction | 18°C | 12°C |

| Flame Retardancy | Moderate | Low |

| Hydrolysis Rate | Slower | Faster |

Replacement of 30% dioctyl phthalate (DOP) with this compound in PVC increases limiting oxygen index (LOI) from 21% to 27% .

Reactivity with Reducing and Oxidizing Agents

-

Reducing Agents : Generates phosphine gas (PH₃), a severe toxic hazard .

-

Oxidizing Agents : Forms phosphorus pentoxide (P₂O₅) and chlorine oxides, posing explosion risks .

Mechanistic Insights

Key steps in its reactions include:

科学的研究の応用

Dioctyl phosphorochloridate has several applications in scientific research:

作用機序

The mechanism of action of dioctyl phosphorochloridate involves its reactivity with nucleophiles. The phosphorus atom in dioctyl phosphorochloridate is electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This leads to the formation of various organophosphorus compounds through substitution reactions . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

類似化合物との比較

Similar Compounds

Diethyl phosphorochloridate: Similar in structure but with ethyl groups instead of octyl groups.

Diphenyl phosphorochloridate: Contains phenyl groups and is used in similar synthetic applications.

Dioctyl ether: Although not a phosphorochloridate, it shares the dioctyl group and is used in different applications.

Uniqueness

Dioctyl phosphorochloridate is unique due to its long alkyl chains, which impart different physical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobicity and stability .

Q & A

Q. Which methods are most sensitive for detecting trace impurities in dioctyl phosphorochloridate batches?

- Methodological Answer :

- LC-MS/MS : Use electrospray ionization (ESI) in negative ion mode with a Q-TOF analyzer to identify phosphorylated byproducts (e.g., mono-octyl derivatives).

- Headspace GC-MS : Detect volatile chlorinated impurities (e.g., residual POCl₃) with a limit of detection (LOD) <1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。